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Compound of Interest

Compound Name: Benzene, trimethylpropyl-

Cat. No.: B15436369

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of
common alkylated benzenes. It includes quantitative data, detailed experimental protocols for
determining these properties, and a discussion of their application in computational drug
development.

Core Thermodynamic Data

The thermodynamic properties of a substance dictate its stability, reactivity, and phase
behavior. For alkylated benzenes, which are foundational structures in many pharmaceutical
compounds, understanding these properties is crucial for predicting molecular interactions and
stability. Key properties include the standard enthalpy of formation (AfH°), standard molar
entropy (S°), and isobaric heat capacity (Cp).

Data presented are for the ideal gas phase at standard conditions (298.15 K and 1 bar) unless
otherwise specified.

Table 1: Thermodynamic Properties of Selected Alkylated Benzenes (Ideal Gas Phase)
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Compound Formula AfH® (kd/mol) S° (Jimol-K) Cp (J/mol-K)
Toluene C7Hs 50.00[1] 320.66 103.7[1]
0-Xylene CsHaio 19.0 353.4 126.7
m-Xylene CsHio 17.2 357.6 129.2
p-Xylene CsHao 17.9 352.5 126.7
Ethylbenzene CsHio 29.91[2] 360.8 129.8

| Cumene | CoH12 | 3.9 | 389.7 | 153.0[3] |

Note: Data for xylenes are sourced from various compilations and may show slight variations.
Values presented here are representative.

Table 2: Liquid Phase Enthalpy of Formation

Compound Formula AfHCliquid (kJ/mol)
Benzene CeHe 49.0[4][5]

Toluene C7Hs 12.0[1][6]
Ethylbenzene CsH1o -12.5[7]

| Cumene | CoHi2 | -44.15[3] |

Experimental Protocols for Thermodynamic
Characterization

The precise measurement of thermodynamic properties is fundamental to chemical and
pharmaceutical sciences. The following are detailed methodologies for key experimental
techniques.

Determination of Enthalpy of Formation (AfH®) via
Combustion Calorimetry
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The standard enthalpy of formation of an organic compound is typically determined indirectly
by measuring its enthalpy of combustion (AcH°®).[8][9] This is achieved using a constant-volume
(bomb) calorimeter.[10]

Methodology:

o Calibration: The heat capacity (C) of the calorimeter is determined by combusting a
substance with a precisely known enthalpy of combustion, such as benzoic acid.[10] A
known mass of the calibrant is burned, and the resulting temperature change (AT) is
measured. C is calculated as C = |g_known| / AT.

o Sample Preparation: A precisely weighed pellet of the alkylated benzene sample is placed in
the crucible inside the bomb calorimeter. A fuse wire is positioned to contact the sample.

o Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen (typically
to ~30 atm). The bomb is then placed in the calorimeter's water-filled insulating jacket. The
sample is ignited via the fuse wire.

» Data Acquisition: The temperature of the water surrounding the bomb is monitored with high
precision. The maximum temperature change (AT) resulting from the combustion is
recorded.

e Calculation:

o The heat released by the reaction at constant volume (g_v) is calculated: g v =-C * AT.
This value is equal to the change in internal energy (AE) for the reaction.[10]

o The standard enthalpy of combustion (AcH®) is then calculated from AE, accounting for
the change in the number of moles of gas (An_gas) in the reaction: AcH° = AE + An_gas *
RT.

o Finally, the standard enthalpy of formation (AfH°) of the compound is determined using
Hess's Law[4]: AfH°(compound) = ZAfH°(products) - ZAfH°(reactants) - AcH® The AfH°
values for the combustion products (CO2 and H20) are well-established.[8][9]
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Determination of Heat Capacity (Cp) and Entropy (S°) via
Adiabatic Calorimetry

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a
function of temperature with high accuracy, preventing heat exchange with the surroundings.
[11] From these heat capacity measurements, the standard molar entropy (S°) can be
calculated using the Third Law of Thermodynamics.[12]

Methodology:

o Sample Loading: A known mass of the alkylated benzene sample is sealed in a sample
vessel within the calorimeter. The vessel is typically filled under vacuum to ensure no
atmospheric gases are present.

o Cooling: The sample vessel is cooled to a very low temperature, often near absolute zero
(e.g., using liquid helium).

e Heating Increments: The sample is heated in a series of small, precise, and controlled
energy increments (AH). An electrical heater provides the energy.

o Temperature Measurement: After each energy input, the system is allowed to reach thermal
equilibrium. The resulting temperature increase (AT) is measured with a high-precision
thermometer (e.g., a platinum resistance thermometer).

» Heat Capacity Calculation: The heat capacity at a given temperature is calculated as Cp =
AH / AT. This process is repeated over the entire temperature range of interest (e.g., from
near 0 K to above room temperature).

o Entropy Calculation: The absolute entropy at a standard temperature (e.g., 298.15 K) is
determined by integrating the heat capacity data, divided by temperature, from 0 K to the
target temperature. This requires accounting for the entropy of any phase transitions (e.qg.,
melting) that occur within the temperature range.[12] S°(T) = [(from 0 to T) [Cp(T") / T] dT'

Application in Drug Development

The thermodynamic properties of molecular fragments, such as alkylated benzene rings, are
critical inputs for computational models used in drug discovery and development.[13][14] These
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properties help elucidate the driving forces behind ligand-target binding and predict a drug
candidate's physicochemical behavior.[13]

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical tools that correlate a molecule's structural or physicochemical
features (descriptors) with its macroscopic properties, such as solubility or binding affinity.[15]
[16] Thermodynamic properties like enthalpy of formation are powerful descriptors because
they quantify the energetic stability of a molecule.

» Solubility Prediction: The energy required to transfer a molecule from a solvent to the gas
phase (a process related to enthalpy) is a key factor in its solubility. QSPR models use
thermodynamic descriptors to predict the aqueous solubility of drug-like compounds.[17]

» Binding Affinity: The binding of a drug to its target protein is governed by the change in Gibbs
free energy (AG), which is composed of enthalpic (AH) and entropic (AS) contributions.[13]
By understanding the thermodynamic profile of different molecular fragments, chemists can
rationally design molecules with more favorable binding characteristics (e.g., enthalpy-driven
binding, which is often associated with higher specificity).[13][14]

The workflow below illustrates how experimentally determined thermodynamic data are
leveraged in the development of predictive QSPR models for drug discovery.
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Workflow for Applying Thermodynamic Data in Drug Discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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